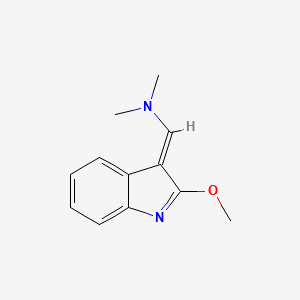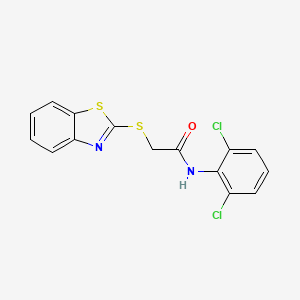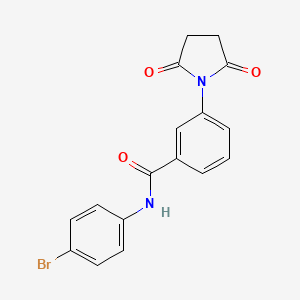
3-benzyl-5-(5-bromo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-5-(5-bromo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BBMT and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of BBMT in cancer cells involves the inhibition of the activity of topoisomerase IIα. Topoisomerase IIα is an enzyme that is involved in the regulation of DNA topology. Inhibition of this enzyme leads to the accumulation of DNA damage, which triggers apoptosis in cancer cells.
In Alzheimer's disease, the mechanism of action of BBMT involves the inhibition of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, which is a neurotransmitter involved in cognitive function. Inhibition of this enzyme leads to an increase in acetylcholine levels, which improves cognitive function.
Biochemical and Physiological Effects:
BBMT has shown significant biochemical and physiological effects in various studies. In cancer cells, BBMT induces apoptosis by inhibiting the activity of topoisomerase IIα. In Alzheimer's disease, BBMT improves cognitive function by inhibiting the activity of acetylcholinesterase. BBMT has also shown good electron transport properties, making it a promising candidate for use in organic electronic devices.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBMT has several advantages and limitations for lab experiments. The advantages include its potential applications in various fields, including medicinal chemistry, material science, and catalysis. BBMT has also shown promising results as an anticancer agent and in the treatment of Alzheimer's disease. The limitations include the need for further studies to fully understand the mechanism of action of BBMT and its potential side effects.
Direcciones Futuras
There are several future directions for the research on BBMT. One future direction is the development of BBMT as an anticancer agent. Further studies are needed to fully understand the mechanism of action of BBMT and its potential side effects. Another future direction is the development of BBMT as a treatment for Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of BBMT and its potential side effects. Additionally, further studies are needed to explore the potential applications of BBMT in material science and catalysis.
Métodos De Síntesis
The synthesis of BBMT has been reported in the literature using different methods. The most common method involves the reaction of 5-bromo-2-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 5-(5-bromo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. This intermediate is then reacted with benzyl bromide in the presence of potassium carbonate to form BBMT.
Aplicaciones Científicas De Investigación
BBMT has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, BBMT has shown promising results as an anticancer agent. Studies have shown that BBMT induces apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα. BBMT has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that BBMT inhibits the activity of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.
In material science, BBMT has been studied for its potential applications in the development of organic semiconductors. BBMT has shown good electron transport properties, making it a promising candidate for use in organic electronic devices.
In catalysis, BBMT has been studied for its potential applications in the synthesis of heterocyclic compounds. Studies have shown that BBMT can act as an efficient catalyst in the synthesis of various heterocyclic compounds.
Propiedades
IUPAC Name |
(5E)-3-benzyl-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2S2/c1-22-15-8-7-14(19)9-13(15)10-16-17(21)20(18(23)24-16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQGMVCONVFGQT-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-benzyl-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-benzyl-1-[(9-methyl-9H-carbazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B5971117.png)
![4-[({4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B5971124.png)
![[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol](/img/structure/B5971125.png)
![3-bromo-4-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5971130.png)
![N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5971137.png)
![methyl 3-({[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5971142.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methoxyphenoxy)acetyl]-3-piperidinamine](/img/structure/B5971176.png)

![2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5971189.png)
![2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5971203.png)
![4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5971209.png)